Aluminum chlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15477-33-5 |

|---|---|

Molecular Formula |

AlCl3O9 |

Molecular Weight |

277.33 g/mol |

IUPAC Name |

aluminum;trichlorate |

InChI |

InChI=1S/Al.3ClHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

QFIGQGUHYKRFAI-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3] |

Other CAS No. |

15477-33-5 |

Origin of Product |

United States |

Foundational & Exploratory

Aluminum Chlorate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of aluminum chlorate, a powerful oxidizing agent with applications spanning pyrotechnics, chemical synthesis, and disinfection. This document outlines its chemical structure, physicochemical properties, key chemical reactions, and detailed experimental protocols.

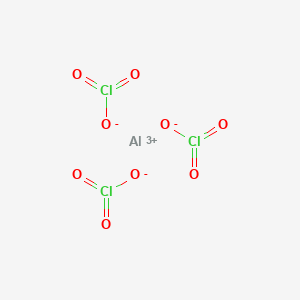

Chemical Formula and Structure

This compound is an inorganic compound with the chemical formula Al(ClO₃)₃ .[1][2] It is the aluminum salt of chloric acid. The compound consists of an aluminum cation with a +3 oxidation state and three chlorate anions, each with a -1 charge.[3] The chlorate ion (ClO₃⁻) features a central chlorine atom in the +5 oxidation state.

Structurally, this compound is an ionic compound. The chlorate anion possesses a trigonal pyramidal geometry, as predicted by VSEPR theory.[4] While the anhydrous form is a white crystalline solid, it is also known to exist in hydrated forms, such as the hexahydrate and nonahydrate (Al(ClO₃)₃·9H₂O).[3][5]

Key Identifiers:

Physicochemical Properties

This compound is a white, crystalline solid that is highly reactive.[1] It is deliquescent, meaning it readily absorbs moisture from the air, and is freely soluble in water and alcohol.[5] Due to its hygroscopic nature, it should be stored in a well-closed container.[5]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Notes |

| Molar Mass (Anhydrous) | 277.33 g/mol | [2][6] |

| Molar Mass (Nonahydrate) | 439.5 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Density | Data not readily available in cited literature. | For comparison, the density of the related compound aluminum chloride (anhydrous) is approximately 2.48 g/cm³.[8] |

| Melting Point | Data not readily available in cited literature. | Decomposes upon heating. For comparison, aluminum chloride hexahydrate decomposes at 100 °C.[8] |

| Solubility | Freely soluble in water; soluble in alcohol. | [5] |

Key Chemical Reactions and Pathways

Thermal Decomposition

When subjected to strong heating, this compound undergoes decomposition to yield aluminum chloride (AlCl₃) and oxygen gas (O₂). This reaction is a key characteristic of its chemical behavior and is fundamental to its use in pyrotechnics.

The balanced chemical equation for this decomposition is:

2 Al(ClO₃)₃(s) → 2 AlCl₃(s) + 9 O₂(g)

This reaction demonstrates the compound's potent oxidizing nature, as the chlorate ion releases a significant amount of oxygen gas upon decomposition.

Caption: Thermal decomposition pathway of this compound.

Oxidizing Properties

This compound is a strong oxidizing agent, a property conferred by the chlorate anion (ClO₃⁻), where chlorine is in a high (+5) oxidation state.[4] Chlorates can react vigorously, and sometimes explosively, with combustible materials such as organic compounds, metals, and sulfur.[4]

The oxidizing strength of chlorates is particularly pronounced in acidic solutions. The general mechanism involves the reduction of the chlorate ion, where it gains electrons and is converted to a more stable species, such as the chloride ion (Cl⁻). This process is pH-dependent.[9][10]

Caption: General mechanism of chlorate as an oxidizing agent.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of soluble chlorates is a double displacement (metathesis) reaction that results in the formation of an insoluble byproduct, which can be removed by filtration. For this compound, a plausible synthesis route involves the reaction of aqueous solutions of aluminum sulfate and barium chlorate.

Reaction: Al₂(SO₄)₃(aq) + 3 Ba(ClO₃)₂(aq) → 2 Al(ClO₃)₃(aq) + 3 BaSO₄(s)[11]

The insoluble barium sulfate (BaSO₄) precipitates, leaving the desired this compound in the aqueous solution.

Note: A detailed, peer-reviewed experimental protocol for this specific synthesis was not found in the searched literature. The following protocol is a theoretical procedure based on the principles of this chemical reaction and general laboratory techniques for similar syntheses.

Materials:

-

Aluminum sulfate (Al₂(SO₄)₃)

-

Barium chlorate (Ba(ClO₃)₂)

-

Deionized water

-

Beakers and Erlenmeyer flasks

-

Heating plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Evaporating dish

Procedure:

-

Reactant Preparation: Calculate the stoichiometric amounts of aluminum sulfate and barium chlorate required.

-

Dissolution: In separate beakers, dissolve each reactant in a minimum amount of warm deionized water with stirring until fully dissolved.

-

Reaction: Slowly add the barium chlorate solution to the aluminum sulfate solution while continuously stirring. A white precipitate of barium sulfate should form immediately.

-

Digestion: Gently heat the mixture for approximately 30-60 minutes to encourage the precipitate to fully form and settle.

-

Filtration: Allow the mixture to cool to room temperature. Separate the barium sulfate precipitate from the solution via vacuum filtration using a Buchner funnel. The filtrate contains the aqueous this compound.

-

Isolation: Transfer the filtrate to an evaporating dish. Gently heat the solution to evaporate the water. As the volume decreases, crystals of this compound will begin to form.

-

Crystallization and Drying: Cool the concentrated solution in an ice bath to maximize crystal formation. Collect the crystals by filtration and dry them in a desiccator.

Caption: Theoretical workflow for the synthesis of this compound.

Applications and Safety

This compound's primary utility stems from its properties as a potent oxidizing agent. Its applications include:

-

Pyrotechnics and Explosives: As a source of oxygen for combustion reactions.[1]

-

Chemical Synthesis: Used as an oxidizing reagent in various chemical reactions.[1]

-

Disinfectant and Antiseptic: Utilized for its ability to destroy microorganisms.[5]

-

Manufacturing: Employed in the production of chlorine dioxide (ClO₂) and to prevent the yellowing of acrylic fibers.[5]

Safety Considerations: this compound is a hazardous substance that must be handled with extreme care. It is highly reactive and poses significant fire and explosion risks, especially when in contact with organic materials, reducing agents, or upon heating.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. All procedures should be conducted in a well-ventilated fume hood.

References

- 1. canyoncomponents.com [canyoncomponents.com]

- 2. Buy this compound | 15477-33-5 [smolecule.com]

- 3. This compound nonahydrate | AlCl3H18O18 | CID 71586919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorate - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. This compound | AlCl3O9 | CID 161130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 15477-33-5 CAS MSDS (aluminium chlorate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brainly.com [brainly.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chlorate, with the chemical formula Al(ClO₃)₃, is an inorganic compound that, while less common than other aluminum salts like aluminum chloride, possesses distinct properties that are of interest in various chemical applications. As a strong oxidizing agent, it presents both opportunities and significant safety considerations in research and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, with a focus on quantitative data, and outlines the fundamental chemical reactions associated with this compound.

Physical Properties of this compound

This compound is a white, crystalline solid.[1] It is known to be hygroscopic, readily absorbing moisture from the air, and is deliquescent, meaning it can dissolve in the absorbed water to form a liquid solution.[2][3] Due to its hygroscopic nature, it is crucial to handle and store the compound in dry conditions.[2] The anhydrous form is often contrasted with its hydrated forms, such as the nonahydrate.[2]

Quantitative Physical Data

Precise experimental values for some physical properties of this compound are not widely reported in readily available literature. The melting point, for instance, is often described as the point of decomposition.[3] The following table summarizes the available quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | Al(ClO₃)₃ | [4] |

| Molar Mass | 277.3351 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Very soluble | [3] |

| Solubility in Alcohol | Soluble | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its strong oxidizing properties, owing to the chlorate anion (ClO₃⁻), where chlorine is in a high oxidation state. This makes it a highly reactive compound, particularly with reducing agents and combustible materials.

Oxidizing Agent

This compound is a powerful oxidizing material.[3] This reactivity makes it a potential component in pyrotechnics and explosives.[6] Due to its strong oxidizing nature, it can react violently with reducing agents and organic materials, posing significant safety risks during storage and handling.[7]

Decomposition

When heated, this compound undergoes decomposition. The primary products of this reaction are aluminum chloride (AlCl₃) and oxygen gas (O₂).[8][9][10] The balanced chemical equation for this decomposition is:

2 Al(ClO₃)₃(s) → 2 AlCl₃(s) + 9 O₂(g)[10]

This decomposition reaction is a key characteristic of metal chlorates.

Visualizing the Decomposition of this compound

The decomposition of this compound can be represented as a straightforward chemical transformation.

Experimental Protocols

For the analytical determination of aluminum in related compounds, techniques such as ion chromatography are employed.[11] A general procedure for analyzing aluminum content in a sample involves dissolution, separation from other metals, and then quantitative analysis, for which volumetric methods can be used.[12] However, a specific, validated protocol for the assay of this compound was not found.

Safety and Handling

Given its properties as a strong oxidizing agent, this compound must be handled with extreme care. It should be kept away from combustible materials, reducing agents, and sources of heat.[3] Due to its hygroscopic and deliquescent nature, it should be stored in a tightly sealed container in a dry environment to prevent degradation and the formation of a corrosive solution.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a highly reactive inorganic compound with significant potential as a strong oxidizing agent. Its physical properties are characterized by its crystalline, hygroscopic nature and high solubility in water and alcohol. The key chemical property is its decomposition upon heating to yield aluminum chloride and oxygen. While quantitative data for some of its physical properties are not extensively documented in modern literature, its chemical reactivity is well-established. The lack of detailed, modern experimental protocols for its synthesis and analysis suggests that its applications may be limited or that such information is proprietary. Researchers and professionals working with or considering the use of this compound should prioritize safety due to its hazardous nature.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound [drugfuture.com]

- 3. aluminium chlorate CAS#: 15477-33-5 [m.chemicalbook.com]

- 4. This compound | AlCl3O9 | CID 161130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. canyoncomponents.com [canyoncomponents.com]

- 7. Buy this compound | 15477-33-5 [smolecule.com]

- 8. webqc.org [webqc.org]

- 9. homework.study.com [homework.study.com]

- 10. brainly.com [brainly.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Analytical analysis of Aluminium in a sample [MarZ Chemistry] [marz-kreations.com]

Foreword: The Challenge of Synthesizing Anhydrous Aluminum Chlorate

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established, safe, and reproducible methods for the synthesis of anhydrous aluminum chlorate (Al(ClO₃)₃). This substance is recognized as a potent oxidizing agent with significant fire and explosion hazards, and its inherent instability likely precludes its isolation in a pure, anhydrous form through conventional chemical synthesis routes[1].

Given the lack of reliable and safe experimental protocols in the available literature, this guide will instead focus on the synthesis of a related and extensively documented compound: anhydrous aluminum chloride (AlCl₃) . The synthesis of this compound, while also requiring rigorous safety precautions, is well-established and provides a valuable case study in the handling of highly reactive, moisture-sensitive inorganic materials. The methodologies presented for anhydrous aluminum chloride share fundamental principles with the hypothetical synthesis of other anhydrous metal salts, including the critical need for anhydrous conditions to prevent hydrolysis[4][5].

This guide will provide an in-depth overview of the primary methods for synthesizing anhydrous aluminum chloride, complete with detailed experimental protocols, a comparative data summary, and workflow visualizations, to serve as a practical resource for researchers and professionals in the field.

An In-Depth Technical Guide to the Synthesis of Anhydrous Aluminum Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction to Anhydrous Aluminum Chloride

Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that serves as a crucial catalyst and intermediate in a vast array of chemical reactions, most notably the Friedel-Crafts alkylation and acylation reactions[4][6][7]. It is a white or pale yellow crystalline solid that is highly hygroscopic, reacting violently with water in an exothermic reaction to produce hydrogen chloride gas and aluminum hydroxide[4][8]. This reactivity necessitates that its synthesis and handling be conducted under strictly anhydrous conditions.

Core Synthesis Methodologies

Two primary methods for the industrial and laboratory-scale synthesis of anhydrous aluminum chloride are prevalent: the direct chlorination of aluminum metal and the reaction of aluminum with dry hydrogen chloride gas at elevated temperatures.

Method 1: Direct Chlorination of Aluminum Metal

This method involves the direct reaction of aluminum metal with dry chlorine gas. It is a highly exothermic reaction that proceeds at high temperatures to yield sublimed aluminum chloride[9][10].

Method 2: Reaction of Aluminum with Dry Hydrogen Chloride Gas

An alternative approach involves passing dry hydrogen chloride gas over heated aluminum. This method also produces anhydrous aluminum chloride and hydrogen gas[5][9].

Experimental Protocols

Protocol for Direct Chlorination of Aluminum Metal

Objective: To synthesize anhydrous aluminum chloride via the reaction of aluminum metal with chlorine gas.

Materials:

-

Aluminum turnings or foil

-

Chlorine gas (dry)

-

Inert gas (e.g., Argon or Nitrogen)

-

Tube furnace

-

Quartz or porcelain reaction tube

-

Gas washing bottles (for drying chlorine gas, containing concentrated sulfuric acid)

-

Collection flask (air-cooled)

-

Scrubbing solution (e.g., sodium hydroxide solution) for unreacted chlorine gas

Procedure:

-

Apparatus Setup: Assemble the apparatus in a well-ventilated fume hood. The setup consists of a chlorine gas cylinder connected via a flow meter to a series of two gas washing bottles containing concentrated sulfuric acid to dry the gas. The dried chlorine gas line is then fed into a quartz reaction tube placed within a tube furnace. The outlet of the reaction tube is connected to a collection flask, followed by a trap leading to a sodium hydroxide scrubbing solution.

-

Preparation: Place a known quantity of aluminum turnings into the center of the quartz reaction tube.

-

Inert Gas Purge: Purge the entire system with a dry inert gas (Argon) for 15-20 minutes to remove any residual air and moisture.

-

Heating: Begin heating the tube furnace to a temperature between 650 and 750 °C[4][5].

-

Reaction Initiation: Once the target temperature is reached, stop the inert gas flow and slowly introduce a stream of dry chlorine gas into the reaction tube. The reaction is exothermic and will proceed vigorously.

-

Product Collection: The aluminum chloride will sublime as it is formed and will be carried by the gas stream into the cooler collection flask, where it will deposit as a white to pale yellow powder[10].

-

Completion and Shutdown: Once the aluminum has been consumed, stop the flow of chlorine gas and restart the inert gas flow to purge the system of any remaining chlorine. Allow the furnace to cool to room temperature under the inert atmosphere.

-

Product Handling: The collected anhydrous aluminum chloride must be handled under an inert, dry atmosphere (e.g., in a glovebox) to prevent contamination from atmospheric moisture.

Protocol for Reaction of Aluminum with Dry Hydrogen Chloride Gas

Objective: To synthesize anhydrous aluminum chloride by reacting aluminum with dry hydrogen chloride gas.

Materials:

-

Aluminum turnings or powder

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

-

Tube furnace

-

Quartz reaction tube

-

Gas generation flask

-

Drying train (calcium chloride or sulfuric acid)

-

Collection vessel

Procedure:

-

HCl Gas Generation and Drying: Generate hydrogen chloride gas by slowly adding concentrated sulfuric acid to concentrated hydrochloric acid in a gas generation flask. Pass the generated HCl gas through a drying train containing concentrated sulfuric acid to ensure it is anhydrous[11].

-

Apparatus Setup: Set up the tube furnace and reaction tube similar to the direct chlorination method. Place the aluminum metal in the reaction tube.

-

Inert Gas Purge: Purge the system thoroughly with a dry inert gas.

-

Heating: Heat the furnace containing the aluminum to approximately 650 °C[5].

-

Reaction: Introduce the stream of dry HCl gas into the reaction tube. The reaction will produce anhydrous aluminum chloride and hydrogen gas.

-

Reaction Equation: 2Al(s) + 6HCl(g) → 2AlCl₃(s) + 3H₂(g)[9]

-

-

Product Collection: The synthesized aluminum chloride will sublime and deposit in the cooler part of the apparatus.

-

Shutdown and Handling: Follow the same shutdown and product handling procedures as described in the direct chlorination method, ensuring the product is protected from moisture.

Data Presentation

The following table summarizes key quantitative data associated with the synthesis of anhydrous aluminum chloride.

| Parameter | Method 1: Direct Chlorination | Method 2: Reaction with HCl Gas | References |

| Reaction Temperature | 650 - 750 °C | ~650 °C | [4][5] |

| Physical Form | White to yellow crystalline powder | White to yellow crystalline powder | [8][10] |

| Sublimation Point | ~180 °C | ~180 °C | [12][13] |

| Molecular Weight | 133.34 g/mol | 133.34 g/mol | [6][14] |

| Purity | High, dependent on reactant purity | High, dependent on reactant purity | [12] |

| Key Hazards | Highly corrosive Cl₂ gas, exothermic reaction | Flammable H₂ gas byproduct, corrosive HCl gas | [8] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of anhydrous aluminum chloride.

Caption: Workflow for Synthesis of Anhydrous AlCl₃ via Direct Chlorination.

Caption: Workflow for Synthesis of Anhydrous AlCl₃ via Reaction with HCl Gas.

References

- 1. canyoncomponents.com [canyoncomponents.com]

- 2. osti.gov [osti.gov]

- 3. Flash powder - Wikipedia [en.wikipedia.org]

- 4. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - AlCl3 synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. laballey.com [laballey.com]

- 7. Chemical Properties Of AlCl3 [unacademy.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. ck12.org [ck12.org]

- 10. Aluminum Chloride | AlCl3 | CID 24012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. strem.com [strem.com]

- 13. chembk.com [chembk.com]

- 14. 7446-70-0 CAS | ALUMINIUM CHLORIDE ANHYDROUS | Metallic Salts (Metal Salts) | Article No. 00896 [lobachemie.com]

An In-depth Technical Guide on the Thermal Decomposition Pathway of Aluminum Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chlorate, Al(ClO₃)₃, is a powerful oxidizing agent with applications in pyrotechnics and as a chemical reagent. A thorough understanding of its thermal decomposition pathway is paramount for ensuring its safe handling, storage, and application in various fields. This technical guide synthesizes the current understanding of the thermal decomposition of this compound, based on established principles of inorganic chemistry and data from analogous metal chlorates. While specific experimental data for this compound is sparse in publicly accessible literature, this document outlines the expected decomposition pathway, potential intermediates, and the experimental protocols used to investigate such reactions. The guide also presents quantitative data from related compounds to provide a comparative context for the anticipated thermal behavior of this compound.

Introduction

The thermal decomposition of metal chlorates is a fundamental process in inorganic chemistry, typically characterized by the release of oxygen and the formation of a metal chloride. These reactions are often energetic and can be explosive under certain conditions, necessitating a detailed understanding of their mechanisms and kinetics. This compound, as a chlorate of a trivalent metal, is expected to follow this general decomposition pattern. This guide will explore the primary decomposition pathway, consider the possibility of intermediate formation, and provide a framework for its experimental investigation.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is generally understood to yield aluminum chloride (AlCl₃) and oxygen gas (O₂). This reaction is a redox process where the chlorate ion is reduced to chloride, and the oxygen is oxidized.

Direct Decomposition Pathway

The most direct and widely cited pathway for the decomposition of this compound is a single-step process that produces aluminum chloride and oxygen.

The balanced chemical equation for this reaction is:

2Al(ClO₃)₃(s) → 2AlCl₃(s) + 9O₂(g)

This pathway represents the complete decomposition of the chlorate into its most stable products under thermal stress.

Caption: Direct decomposition of this compound.

Potential Intermediate Pathway via Perchlorate Formation

For some metal chlorates, such as potassium chlorate, the decomposition can proceed through a disproportionation reaction to form a metal perchlorate and a metal chloride, followed by the decomposition of the perchlorate at a higher temperature. It is plausible that this compound could follow a similar multi-step pathway.

-

Step 1: Disproportionation to Aluminum Perchlorate and Aluminum Chloride 2Al(ClO₃)₃(s) → Al(ClO₄)₃(s) + AlCl₃(s) + 3O₂(g)

-

Step 2: Decomposition of Aluminum Perchlorate Al(ClO₄)₃(s) → AlCl₃(s) + 6O₂(g)

The overall reaction remains the same as the direct pathway. The existence of this pathway for this compound would need to be confirmed experimentally, for instance, by identifying the aluminum perchlorate intermediate at specific temperature ranges.

Caption: Potential two-step decomposition pathway.

Quantitative Data (Comparative Analysis)

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) |

| This compound | Al(ClO₃)₃ | 277.34 | N/A | Data Not Available |

| Potassium Chlorate | KClO₃ | 122.55 | ~356 | ~400 |

| Magnesium Chlorate | Mg(ClO₃)₂ | 191.21 | N/A (decomposes) | ~80 (for hexahydrate) |

Note: The data for potassium and magnesium chlorates are provided for comparative purposes. The actual decomposition temperature for this compound would need to be determined experimentally.

Experimental Protocols

To elucidate the precise thermal decomposition pathway and obtain quantitative data for this compound, a combination of thermoanalytical techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon) to a final temperature (e.g., 600 °C).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events, corresponding to the release of oxygen.

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (exothermic or endothermic nature) associated with the decomposition and to identify phase transitions.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the enthalpy of these transitions.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This TGA-MS or TGA-FTIR setup allows for the real-time analysis of the gases evolved from the sample as it is heated, confirming the release of oxygen and potentially other minor gaseous species.

Safety and Handling

This compound is a strong oxidizing agent and can pose significant fire and explosion hazards, especially when in contact with combustible materials. The decomposition reaction is exothermic and can become self-sustaining and uncontrollable if initiated in a large mass. The product of the decomposition, aluminum chloride, is corrosive and reacts violently with water to release toxic hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

The thermal decomposition of this compound is expected to proceed primarily to aluminum chloride and oxygen. However, the potential for a multi-step pathway involving an aluminum perchlorate intermediate cannot be ruled out without specific experimental investigation. The use of thermoanalytical techniques such as TGA, DSC, and EGA is essential for fully characterizing this decomposition process, including its stoichiometry, energetics, and kinetics. Due to its hazardous nature as a strong oxidizer, strict safety protocols must be followed when handling and studying this compound.

solubility of aluminum chlorate in different solvents

An In-depth Technical Guide to the Solubility of Aluminum Chlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (Al(ClO₃)₃). Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes known solubility characteristics, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for this process. This compound, an inorganic compound known for its properties as a powerful oxidizing agent, also finds applications as a disinfectant, antiseptic, and astringent, making its solubility profile a key parameter for formulation and development in various scientific fields.

Solubility of this compound

This compound is a hygroscopic crystalline solid that exists in various hydrated forms, including the hexahydrate and nonahydrate. Its solubility is a critical factor for its application in aqueous and non-aqueous systems.

Qualitative Solubility

Literature consistently describes this compound as being highly soluble in water and soluble in alcohol.[1][2] The compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air to form an aqueous solution.

Quantitative Solubility Data

Specific quantitative data on the solubility of this compound across different temperatures and in a wide range of organic solvents is sparse in readily available scientific literature. However, some data for its solubility in water has been reported.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Formula | Reported Solubility | Temperature (°C) |

| Water | H₂O | 300 - 400 g/L | Not Specified |

| Freely Soluble | Not Specified | ||

| Very Soluble[1][2] | Not Specified | ||

| Alcohol | R-OH | Soluble[1][2] | Not Specified |

| Ethanol | C₂H₅OH | Soluble[1][2] | Not Specified |

Note: The lack of extensive, temperature-dependent data highlights a potential area for further research.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocol outlines a robust method for determining the solubility of this compound in various solvents as a function of temperature. This method is adapted from established procedures for determining the solubility of inorganic salts.[3][4][5]

Principle

This method involves preparing a saturated solution of this compound at a specific temperature, followed by the gravimetric analysis of a known volume of that solution to determine the mass of the dissolved solute. Alternatively, a polythermal method can be used where a solution of known concentration is cooled until crystallization is observed.

Materials and Equipment

-

This compound (anhydrous or a specific hydrate)

-

Solvent of interest (e.g., deionized water, anhydrous ethanol)

-

Temperature-controlled water or oil bath with stirring capability

-

Calibrated digital thermometer (±0.1°C)

-

Jacketed glass vessel or multiple sealed test tubes

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Drying oven

Procedure: Isothermal Method

-

Preparation: Add an excess amount of this compound to a known mass or volume of the chosen solvent in the jacketed glass vessel. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vessel in the temperature-controlled bath set to the desired temperature. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for 1-2 hours while maintaining the temperature.

-

Filtration: Carefully withdraw a specific volume of the clear supernatant using a pre-heated pipette to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Mass Determination: Record the exact volume of the filtered saturated solution and weigh the flask to determine the mass of the solution.

-

Solvent Evaporation: Place the flask in a drying oven at an appropriate temperature to slowly evaporate the solvent until a constant mass of the dry this compound is achieved.

-

Calculation: Calculate the solubility in grams of solute per 100 g of solvent or moles per liter (molarity).

-

Repeat: Repeat steps 2-7 for each desired temperature to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal method described above.

References

In-Depth Technical Guide to the Molecular and Molar Mass of Aluminum Chlorate

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the fundamental chemical properties of aluminum chlorate, specifically its molecular weight and molar mass. This document is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design, formulation, and toxicological assessments.

Chemical Identity and Formula

This compound is an inorganic compound with the chemical formula Al(ClO₃)₃ .[1] It is comprised of one aluminum cation (Al³⁺) and three chlorate anions (ClO₃⁻). The presence of the chlorate group makes it a strong oxidizing agent.

Molecular Weight and Molar Mass

The accurate determination of molecular weight and molar mass is critical for stoichiometric calculations in chemical reactions, preparation of solutions of specific molarity, and in the analysis of experimental results. The molecular weight is the mass of a single molecule, expressed in atomic mass units (amu), while the molar mass is the mass of one mole of the substance, expressed in grams per mole ( g/mol ).

Calculation Methodology

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The chemical formula, Al(ClO₃)₃, indicates that one molecule contains:

-

1 Aluminum (Al) atom

-

3 Chlorine (Cl) atoms

-

9 Oxygen (O) atoms

The calculation is as follows:

-

Molecular Weight of Al(ClO₃)₃ = (1 × Atomic Weight of Al) + (3 × Atomic Weight of Cl) + (9 × Atomic Weight of O)

The molar mass is numerically equivalent to the molecular weight, with the units expressed as g/mol .

Data Summary

The following table summarizes the atomic masses of the constituent elements and the calculated molecular weight and molar mass of this compound.

| Element (Symbol) | Quantity in Al(ClO₃)₃ | Atomic Mass (amu) | Total Mass (amu) |

| Aluminum (Al) | 1 | 26.982 | 26.982 |

| Chlorine (Cl) | 3 | 35.45 | 106.35 |

| Oxygen (O) | 9 | 15.999 | 143.991 |

| Total | 277.323 |

Therefore, the Molecular Weight of this compound is 277.323 amu, and the Molar Mass is 277.323 g/mol .

Toxicological Signaling Pathways of Aluminum Compounds

While specific signaling pathways for this compound are not extensively documented, the toxicological effects of aluminum compounds, such as aluminum chloride (AlCl₃), have been studied. These studies provide insight into the potential cellular mechanisms of aluminum-induced toxicity, which may be relevant for assessing the biological activity of this compound.

The central nervous system is a primary target for aluminum toxicity.[2] The mechanisms of neurotoxicity are multifaceted and include the induction of oxidative stress, apoptosis, and neuroinflammation.[2]

Caption: Generalized pathway of aluminum-induced neurotoxicity.

Experimental Protocols: Investigating Aluminum-Induced Apoptosis

To investigate the apoptotic mechanisms induced by aluminum compounds, researchers can utilize primary osteoblasts. The following is a generalized experimental protocol based on studies of aluminum chloride.

Cell Culture and Treatment

-

Isolate primary osteoblasts from the craniums of fetal Wistar rats.

-

Culture the cells in a suitable medium until they reach a desired confluency.

-

Expose the primary osteoblasts to varying concentrations of the aluminum compound for a specified duration. A control group should be maintained without the aluminum compound.

Apoptosis Assays

-

Flow Cytometry: Utilize Annexin V-FITC and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Employ a fluorescent probe, such as JC-1, to detect depolarization of the mitochondrial membrane, a hallmark of early apoptosis.

-

Western Blot Analysis: Assess the expression levels of key proteins involved in apoptotic signaling pathways. This includes:

-

Fas-mediated pathway: Fas, Fas ligand, FADD, and Caspase-8.

-

Mitochondria-mediated pathway: Cytochrome c release, Caspase-9, and Caspase-3.

-

Bcl-2 family proteins: Bcl-2 (anti-apoptotic) and Bax, Bak, Bim (pro-apoptotic).

-

Studies on aluminum chloride have shown that its exposure can activate both the Fas-mediated and mitochondria-mediated apoptotic signaling pathways in osteoblasts.[3] Furthermore, it has been observed to disrupt the balance of Bcl-2 family proteins, further promoting cell death.[3]

Conclusion

This technical guide provides essential data on the molecular weight and molar mass of this compound, crucial for quantitative scientific research. Additionally, it offers insights into the potential toxicological pathways associated with aluminum compounds, along with a foundational experimental protocol for further investigation. This information serves as a valuable resource for scientists and researchers in the fields of chemistry, toxicology, and drug development.

References

Crystal Structure of Aluminum Chlorate Hexahydrate: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and crystallographic databases reveals that the crystal structure of aluminum chlorate hexahydrate, Al(ClO₃)₃·6H₂O, has not been experimentally determined or reported. This guide addresses this data gap by providing a detailed analysis of a closely related and structurally characterized compound: aluminum chloride hexahydrate, [Al(H₂O)₆]Cl₃. The well-documented crystal structure of this compound serves as a valuable comparative model, offering insights into the probable coordination chemistry and structural motifs that might be anticipated for this compound hexahydrate. This document summarizes the crystallographic data for aluminum chloride hexahydrate, details the experimental protocols typically employed for such structural determinations, and presents visualizations to aid in the understanding of its atomic arrangement.

Current Status of this compound Hexahydrate Crystallography

Extensive searches of prominent chemical and crystallographic databases, including PubChem, the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), yielded no experimental data on the crystal structure of this compound hexahydrate. While its chemical formula and molar mass are known, its three-dimensional atomic arrangement, including unit cell parameters, space group, and atomic coordinates, remains uncharacterized in the public domain. This absence of data suggests that the compound may be challenging to synthesize in a single-crystal form suitable for diffraction studies or that such research has not yet been published. For researchers in materials science and drug development, this represents a notable gap in the fundamental characterization of this compound.

A Comparative Analysis: The Crystal Structure of Aluminum Chloride Hexahydrate

In the absence of data for the target compound, this guide presents a detailed examination of aluminum chloride hexahydrate, [Al(H₂O)₆]Cl₃. The structural determination of this compound has been thoroughly investigated, notably through a combined X-ray and neutron diffraction study, providing a complete and precise description of its crystal lattice and atomic arrangement.[1][2]

The structure of aluminum chloride hexahydrate is composed of hexaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, and chloride anions, Cl⁻.[3] In this complex, the central aluminum ion is octahedrally coordinated to six water molecules.[3] These cationic complexes and the chloride anions are linked through a network of hydrogen bonds.[3]

Crystallographic Data

The quantitative crystallographic data for aluminum chloride hexahydrate are summarized in the table below. This information is derived from a detailed study that utilized both X-ray and neutron diffraction to precisely locate all atoms, including hydrogen.[1][2]

| Parameter | Value | Reference |

| Chemical Formula | [Al(H₂O)₆]Cl₃ | [3][4] |

| Crystal System | Hexagonal | [1][2] |

| Space Group | R-3c | [1][2] |

| Unit Cell Dimension 'a' | 11.827 ± 0.006 Å | [1][2] |

| Unit Cell Dimension 'c' | 11.895 ± 0.003 Å | [1][2] |

| Molecules per Unit Cell (Z) | 6 | [2] |

| Calculated Density | 1.644 g/cm³ | [2] |

Coordination Environment of the Aluminum Ion

The aluminum ion is at the center of a regular octahedron formed by the oxygen atoms of the six water molecules. The structure consists of chains of these [Al(H₂O)₆]³⁺ cations and chloride anions extending parallel to the hexagonal c-axis.[1][2]

Experimental Protocols

The determination of a crystal structure, such as that of aluminum chloride hexahydrate, relies on precise experimental techniques. The following sections outline the methodologies that would be applied to characterize the crystal structure of this compound hexahydrate, based on established practices.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For hydrated salts like aluminum chloride hexahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution or by inducing crystallization from a solution saturated with hydrogen chloride gas to reduce solubility.[5][6][7]

General Crystallization Workflow:

-

Preparation of a Supersaturated Solution: A solution of the compound is prepared at an elevated temperature to achieve supersaturation.

-

Slow Cooling or Evaporation: The solution is then allowed to cool slowly or the solvent is allowed to evaporate gradually. Slow processes are crucial for the formation of large, well-ordered single crystals.[8]

-

Crystal Harvesting: Once formed, the crystals are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

Experimental Steps:

-

Crystal Mounting: A suitable single crystal (typically < 0.3 mm in all dimensions) is mounted on a goniometer head.[8]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffraction spots. This initial model is then refined to best fit the experimental data.

Neutron Diffraction

For hydrated compounds, neutron diffraction is a powerful complementary technique to X-ray diffraction. While X-rays are scattered by electrons, making it difficult to locate hydrogen atoms, neutrons are scattered by atomic nuclei. This allows for the precise determination of the positions of hydrogen atoms, which is crucial for understanding hydrogen bonding networks.[1][2] The study of aluminum chloride hexahydrate utilized neutron diffraction to determine the coordinates of the hydrogen atoms.[1][2]

Structural Visualization

The following diagram illustrates the octahedral coordination of the aluminum ion in the [Al(H₂O)₆]³⁺ cation, which is the fundamental building block of the aluminum chloride hexahydrate crystal structure.

Conclusion

While the crystal structure of this compound hexahydrate remains undetermined, the detailed structural information available for aluminum chloride hexahydrate provides a robust framework for understanding the likely coordination environment of the aluminum ion in such hydrated salts. The methodologies outlined in this guide represent the standard experimental pathway for the determination of new crystal structures. The elucidation of the crystal structure of this compound hexahydrate would be a valuable contribution to the field of inorganic chemistry and materials science, and the data and protocols presented herein for its chloride analog offer a solid foundation for such an endeavor.

References

- 1. [PDF] A neutron and X-ray diffraction investigation of aluminum chloride hexahydrate | Semantic Scholar [semanticscholar.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Aluminium » hexaaquoaluminium trichloride [webelements.com]

- 5. Sciencemadness Discussion Board - How to crystalise Aluminium chloride hexahydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Crystallization of Aluminum Chloride Hexahydrate - 911Metallurgist [911metallurgist.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

The Hygroscopic Nature of Aluminum Chlorate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aluminum chlorate, Al(ClO₃)₃, is a powerful oxidizing agent with a notably hygroscopic nature. This technical guide provides an in-depth analysis of the hygroscopicity of this compound and its significant implications, particularly for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this paper outlines the fundamental principles of its hygroscopic behavior, the established experimental protocols for characterization, and the potential consequences for material stability, handling, and formulation. This guide serves as a foundational resource for understanding and managing the challenges associated with the moisture sensitivity of this compound.

Introduction to this compound

This compound is an inorganic compound that exists as white, hygroscopic crystals.[1][2] It is highly soluble in water and ethanol.[1][2] The primary chemical properties of this compound are summarized in Table 1. Its strong oxidizing potential makes it useful in various industrial applications, including as a disinfectant and in the manufacturing of explosives.[2][3]

Table 1: General Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Formula | Al(ClO₃)₃ | [1] |

| Molar Mass | 277.335 g/mol | [1][4] |

| Appearance | White hygroscopic crystals | [1][2] |

| Solubility | Very soluble in water and ethanol | [1][2] |

| Decomposition | Decomposes upon heating to aluminum chloride (AlCl₃) and oxygen (O₂) | [1][5] |

Hygroscopic Nature of this compound

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound exhibits significant hygroscopic behavior, readily absorbing moisture from the air.[1] This property is a critical consideration in its handling, storage, and application, as the absorption of water can lead to physical and chemical changes.

Interaction with Water

When this compound absorbs moisture, it initially forms hydrates. Upon dissolution in a larger quantity of water, it can undergo hydrolysis to produce aluminum hydroxide and hydrochloric acid.[1] This reaction can alter the pH of the local environment and lead to the degradation of the compound. The anhydrous form has a strong affinity for water and will fume in moist air as it reacts to form a hexahydrate, [Al(H₂O)₆]Cl₃.[6] It's important to note that the anhydrous state cannot be restored by simply heating the hexahydrate, as this leads to the loss of HCl and the formation of aluminum hydroxide or alumina.[6]

Implications of Hygroscopicity

The hygroscopic nature of this compound has several important implications:

-

Physical Changes: Moisture absorption can lead to caking, deliquescence (dissolving in the absorbed water to form a liquid solution), and changes in crystal structure.[7] These physical changes can affect powder flow, handling, and processing.

-

Chemical Stability: The presence of water can accelerate decomposition reactions.[8] For a potent oxidizing agent like this compound, this can pose safety risks.

-

Dosage and Formulation in Pharmaceuticals: In a pharmaceutical context, changes in hydration state can affect the potency and dissolution rate of an active pharmaceutical ingredient (API).[] For hygroscopic materials, it is crucial to control moisture content to ensure consistent product quality and performance.[7][10]

Experimental Characterization of Hygroscopicity

Table 2: Experimental Techniques for Hygroscopicity Assessment

| Technique | Description | Information Obtained |

| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[] | Sorption/desorption isotherms, critical relative humidity (CRH), kinetics of water uptake. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[] | Water content, identification of hydrates, thermal stability. |

| Karl Fischer Titration | A chemical method to determine the water content of a sample.[12] | Precise quantification of water content. |

| X-Ray Powder Diffraction (XRPD) | Analyzes the crystalline structure of a material. | Changes in crystal structure upon hydration or dehydration. |

Detailed Experimental Protocol: Dynamic Vapor Sorption (DVS)

A DVS experiment would be crucial for characterizing the hygroscopicity of this compound. The following provides a general methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of anhydrous this compound is placed in the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.

-

Sorption Isotherm: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is allowed to equilibrate.

-

Desorption Isotherm: The relative humidity is then decreased in a stepwise manner back to 0% RH to assess the reversibility of water sorption.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms.

Implications in Drug Development

The hygroscopicity of any compound intended for pharmaceutical use is a critical parameter that must be thoroughly investigated during drug development.[7][8] Increased moisture content can lead to physical and chemical instability, impacting the safety, efficacy, and shelf-life of a drug product.[10]

Formulation and Manufacturing Challenges

For a highly hygroscopic substance like this compound, formulation into a stable solid dosage form would present significant challenges. Moisture uptake during manufacturing processes such as milling, blending, and granulation could lead to processing difficulties and product inconsistencies.[7]

Packaging and Storage

To protect a hygroscopic product from moisture, appropriate packaging is essential. This may include the use of blister packs with high moisture barrier properties or the inclusion of desiccants.[] Storage conditions must also be carefully controlled to maintain a low-humidity environment.

Visualizations

Logical Workflow for Hygroscopicity Assessment

The following diagram illustrates a logical workflow for the assessment of a hygroscopic material like this compound in a research and development setting.

Caption: Workflow for hygroscopicity assessment of this compound.

Signaling Pathway of Moisture-Induced Degradation

This diagram illustrates a simplified hypothetical pathway for the degradation of a hygroscopic active pharmaceutical ingredient (API) upon exposure to moisture.

Caption: Moisture-induced degradation pathway for a hygroscopic API.

Conclusion

The hygroscopic nature of this compound is a defining characteristic with profound implications for its handling, stability, and potential applications, especially in the pharmaceutical field. While specific quantitative data on its moisture sorption properties are sparse in readily accessible literature, the established methodologies for characterizing hygroscopicity provide a clear path forward for researchers. A thorough understanding and quantification of its interaction with water are paramount for ensuring the safe and effective use of this compound. This guide provides the necessary framework for initiating such an investigation and for developing strategies to mitigate the risks associated with its inherent moisture sensitivity.

References

- 1. Buy this compound | 15477-33-5 [smolecule.com]

- 2. aluminium chlorate CAS#: 15477-33-5 [m.chemicalbook.com]

- 3. canyoncomponents.com [canyoncomponents.com]

- 4. 15477-33-5 CAS MSDS (aluminium chlorate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 12. quora.com [quora.com]

An In-depth Technical Guide to Cation-Anion Interactions in Aluminum Chlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chlorate, with the chemical formula Al(ClO₃)₃, is a compound of interest due to the interplay of ionic and covalent characteristics dictated by the high charge density of the aluminum cation and the molecular nature of the chlorate anion.[1] This technical guide provides a comprehensive overview of the cation-anion interactions in this compound, drawing upon available spectroscopic data and structural information from analogous compounds. Due to a lack of direct crystallographic studies on this compound, this guide synthesizes information from related aluminum compounds to infer the structural and interactive properties of both its hydrated and anhydrous forms. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development by detailing the expected molecular interactions, proposing likely structural arrangements, and outlining experimental protocols for further investigation.

Introduction

This compound is a white crystalline solid known to be highly soluble in water.[2][3][4] The fundamental interaction in this compound is the electrostatic attraction between the trivalent aluminum cation (Al³⁺) and the polyatomic chlorate anion (ClO₃⁻).[1] However, the nature of this interaction is nuanced by the high polarizing power of the Al³⁺ ion and the potential for both outer-sphere and inner-sphere coordination with the chlorate anion or solvent molecules. Understanding these interactions is crucial for predicting the compound's stability, reactivity, and potential applications.

Cation-Anion Interactions in Aqueous Solution

In aqueous environments, the cation-anion interactions in this compound are predominantly governed by the hydration of the aluminum cation.

2.1. The Hexaaquaaluminium(III) Ion

Spectroscopic studies, particularly Raman spectroscopy, on aqueous solutions of aluminum salts, including those with similar anions like perchlorate, provide strong evidence for the formation of the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺.[5][6] In this complex, the aluminum cation is octahedrally coordinated to six water molecules. The primary interaction is a strong ion-dipole force between the Al³⁺ ion and the oxygen atoms of the water molecules.

Table 1: Spectroscopic Data for the Hexaaquaaluminium(III) Ion in Aqueous Solution [6]

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν₁(a₁g) | 525 | Symmetric Al-O stretch |

| ν₂(e_g) | 438 | Al-O bend |

| ν₅(f₂g) | 332 | Al-O bend |

| ν₃(f₁ᵤ) (IR active) | 598 | Asymmetric Al-O stretch |

The Raman spectroscopic data indicate that the [Al(H₂O)₆]³⁺ ion is a thermodynamically stable species in solution, and there is no spectroscopic evidence for the formation of inner-sphere complexes where the chlorate anion directly displaces a coordinated water molecule.[6] Therefore, in aqueous solutions of this compound, the interaction between the cation and anion is best described as an outer-sphere interaction, mediated by the hydration shell of the aluminum cation.

Figure 1: Outer-sphere interaction in aqueous this compound.

Solid-State Structure and Interactions

3.1. Hydrated this compound

This compound is known to exist as a nonahydrate, Al(ClO₃)₃·9H₂O.[7] A plausible structure for this compound can be proposed based on the known crystal structure of aluminum perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O.[8] In this structure, the aluminum cation exists as the hexaaqua complex, [Al(H₂O)₆]³⁺, with the perchlorate anions and additional water molecules occupying the interstitial spaces in the crystal lattice.

Given the similarities between the chlorate and perchlorate anions in terms of charge and polyatomic nature, it is highly probable that this compound nonahydrate adopts a similar structure: --INVALID-LINK--₃·3H₂O . In this arrangement, the primary cation-anion interaction would be electrostatic attraction between the hydrated aluminum cation and the chlorate anions, mediated by hydrogen bonding with the coordinated and lattice water molecules.

Figure 2: Proposed crystal lattice of --INVALID-LINK--₃·3H₂O.

3.2. Anhydrous this compound

The structure of anhydrous this compound is unknown. Anhydrous aluminum chloride (AlCl₃) exhibits multiple structural forms, including a layered crystalline structure where each aluminum center is octahedrally coordinated to six chloride ions.[9][10] This suggests that anhydrous this compound might also adopt a polymeric structure.

However, the chlorate anion is significantly larger and has a different geometry than the chloride anion. The interaction in anhydrous this compound would likely involve direct coordination of the oxygen atoms of the chlorate anion to the aluminum cation. The extent of this coordination (monodentate, bidentate, or bridging) would determine the overall crystal structure. Fajan's rules suggest that the Al³⁺-ClO₃⁻ bond will have a degree of covalent character due to the high charge of the cation and the polarizability of the anion.

Figure 3: Hypothetical bridging interaction in anhydrous Al(ClO₃)₃.

Experimental Protocols for Structural Elucidation

To definitively determine the cation-anion interactions in solid this compound, the following experimental protocols are recommended.

4.1. Synthesis and Crystal Growth

-

Synthesis of Hydrated this compound: React a stoichiometric amount of aluminum hydroxide with chloric acid. Alternatively, a salt metathesis reaction between aluminum sulfate and barium chlorate in aqueous solution, followed by filtration of the barium sulfate precipitate, can yield an aqueous solution of this compound.

-

Crystal Growth: Slow evaporation of a saturated aqueous solution of this compound at room temperature can be attempted to grow single crystals suitable for X-ray diffraction.

-

Synthesis of Anhydrous this compound: This is expected to be challenging due to the oxidizing nature of the chlorate anion and the tendency for decomposition upon heating of the hydrated salt. A potential route could involve the reaction of anhydrous aluminum chloride with a suitable chlorate salt in a non-aqueous solvent.

4.2. X-ray Crystallography

-

Objective: To determine the precise atomic positions, bond lengths, bond angles, and crystal packing in both hydrated and anhydrous this compound.

-

Methodology:

-

Mount a suitable single crystal on a goniometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final crystallographic information.

-

Table 2: Hypothetical X-ray Crystallography Data for --INVALID-LINK--₃·3H₂O

| Parameter | Expected Value/Range |

| Crystal System | Trigonal (based on Al(ClO₄)₃·9H₂O) |

| Space Group | R3c (based on Al(ClO₄)₃·9H₂O) |

| Al-O(water) bond length | ~1.88 Å |

| Cl-O bond length | ~1.49 Å |

| O-Cl-O bond angle | ~109.5° |

| Coordination of Al³⁺ | Octahedral |

4.3. Vibrational Spectroscopy (Raman and IR)

-

Objective: To probe the vibrational modes of the chlorate anion and the Al-O bonds to understand the coordination environment in the solid state.

-

Methodology:

-

Prepare a solid sample (e.g., as a KBr pellet for IR or in a capillary for Raman).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation source.

-

Analyze the positions and symmetries of the vibrational bands to infer the local environment of the chlorate anions and the coordination of the aluminum cation. Shifts in the chlorate vibrational frequencies compared to the free ion can indicate the strength of the interaction with the aluminum cation.

-

Conclusion

The cation-anion interactions in this compound are highly dependent on the presence of water. In aqueous solutions, the interaction is characterized by an outer-sphere association between the stable hexaaquaaluminium(III) cation and the chlorate anions. In the solid hydrated form, a similar arrangement is expected, with the crystal lattice composed of [Al(H₂O)₆]³⁺ cations, ClO₃⁻ anions, and additional water molecules. The interactions in the anhydrous state are likely to be more complex, involving direct coordination of the chlorate anions to the aluminum cations, potentially leading to a polymeric structure with significant covalent character. The definitive elucidation of the solid-state structures requires further experimental investigation, for which this guide provides a foundational framework.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 15477-33-5 CAS MSDS (aluminium chlorate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. webqc.org [webqc.org]

- 4. canyoncomponents.com [canyoncomponents.com]

- 5. researchgate.net [researchgate.net]

- 6. Aluminium(III) hydration in aqueous solution. A Raman spectroscopic investigation and an ab initio molecular orbital study of aluminium(III) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. This compound nonahydrate | AlCl3H18O18 | CID 71586919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aluminium perchlorate - Wikipedia [en.wikipedia.org]

- 9. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

Theoretical Insights into Aluminum Chlorate: A Computational Chemistry Perspective

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 13, 2025

Abstract

This technical guide provides a comprehensive overview of the current state of theoretical and computational chemistry studies on aluminum chlorate, Al(ClO₃)₃. It has been noted that while extensive research exists for related compounds such as aluminum chloride (AlCl₃) and aluminum oxides, direct theoretical examinations of this compound are conspicuously sparse in the current scientific literature. This document aims to bridge this knowledge gap by outlining established computational methodologies applied to analogous aluminum compounds and proposing a theoretical framework for the future investigation of this compound's properties. Key areas of focus include its structural characteristics, thermodynamic stability, vibrational frequencies, and decomposition pathways. All quantitative data from related compounds is presented in structured tables for comparative analysis, and detailed computational protocols are provided.

Introduction

This compound is an ionic compound with the chemical formula Al(ClO₃)₃.[1][2][3] It is known to be a white crystalline solid.[1] While its basic chemical properties and decomposition reaction are documented, a deep, molecular-level understanding derived from first-principles calculations is currently lacking.[4][5] Theoretical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the geometric, electronic, and thermodynamic properties of chemical compounds.[2][6][7][8] This guide will leverage the existing body of theoretical work on related aluminum compounds to provide a robust predictive framework for the properties of this compound.

Known Properties of this compound

Based on available literature, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | Al(ClO₃)₃ | [1][2] |

| Molar Mass | 277.3351 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Decomposition Reaction | 2Al(ClO₃)₃ → 2AlCl₃ + 9O₂ | [4][5] |

Table 1: Summary of Known Properties of this compound.

Theoretical Methodologies for Aluminum Compounds

The theoretical investigation of aluminum compounds typically employs a range of computational chemistry techniques. These methods have been successfully applied to elucidate the properties of compounds like aluminum chloride (AlCl₃) and various aluminum oxides.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of many-body systems.[9] It is often employed to predict geometric structures, reaction energies, and vibrational frequencies. For instance, DFT calculations have been used to study the thermochemical properties of various AlX₃ Lewis acids (where X = H, F, Cl, Br) and to investigate the initial stages of localized corrosion on aluminum surfaces.[2][10]

Typical Experimental Protocol (DFT Calculation):

-

Model Construction: A molecular model of the compound of interest (e.g., AlCl₃) is constructed. For crystalline solids, a unit cell is defined based on known crystallographic data.[6][7]

-

Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are chosen.[2] The choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves minimizing the forces on each atom.

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.[2]

-

Vibrational Frequencies: Calculated from the second derivatives of the energy with respect to atomic displacements. These can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into chemical reactivity.[11]

-

Ab Initio Methods

Ab initio methods are based on quantum mechanics and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, albeit at a higher computational cost than DFT. Ab initio calculations have been used to study the spectroscopic properties of AlF and AlCl molecules.[8]

Typical Experimental Protocol (Ab Initio Calculation):

-

Method Selection: An appropriate ab initio method (e.g., MP2, CCSD(T)) and basis set are selected.

-

Energy Calculation: Single-point energy calculations are performed on an optimized geometry (often obtained from a less computationally expensive method like DFT).

-

Property Calculation: High-accuracy properties such as bond dissociation energies, ionization potentials, and electron affinities can be computed. For example, ab initio molecular orbital calculations have been used to determine the structure and vibrational spectra of aluminum-containing ions in chloroaluminate melts.

Predicted Properties of this compound

In the absence of direct theoretical studies on this compound, we can infer some of its expected properties based on the known characteristics of the aluminum ion (Al³⁺) and the chlorate ion (ClO₃⁻), as well as by analogy to computationally characterized aluminum compounds.

| Property | Predicted Characteristic | Basis for Prediction |

| Crystal Structure | Likely to form a complex ionic lattice. The Al³⁺ ion is expected to be octahedrally coordinated by oxygen atoms from the chlorate ions, similar to the coordination observed in hydrated aluminum salts. | Based on the known coordination chemistry of Al³⁺ and the structure of other metal chlorates. |

| Thermodynamic Stability | Expected to be a thermodynamically stable solid at standard conditions but will decompose upon heating. The decomposition is an exothermic process. | The known decomposition of metal chlorates to form metal chlorides and oxygen is a common and energetically favorable process.[4][5][12] |

| Vibrational Spectrum | The infrared and Raman spectra would be dominated by the vibrational modes of the chlorate ion (ClO₃⁻), which has a trigonal pyramidal structure. The Al-O stretching modes would appear at lower frequencies. | The vibrational modes of the chlorate ion are well-characterized. The position of the Al-O modes can be estimated by comparison with other aluminum-oxygen containing compounds. |

| Electronic Properties | As an ionic compound, it is expected to be an electrical insulator with a large band gap. The HOMO would be localized on the chlorate ions, and the LUMO would be associated with the aluminum ion. | General properties of ionic compounds. The nature of the frontier orbitals can be inferred from the electronegativity of the constituent ions. |

Table 2: Predicted Theoretical Properties of this compound.

Visualizing Theoretical Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a proposed computational workflow for studying this compound and its decomposition pathway.

Caption: Proposed computational workflow for theoretical analysis of Al(ClO₃)₃.

Caption: Simplified decomposition pathway of this compound.

Conclusion and Future Directions

While direct theoretical calculations on this compound are currently limited, the established computational methodologies successfully applied to related aluminum compounds provide a clear and robust framework for future investigations. This guide has outlined these methods, presented the known properties of this compound, and offered predictions for its key theoretical characteristics. The proposed computational workflow and decomposition pathway diagrams serve as a roadmap for researchers to undertake in-depth theoretical studies. Such studies would be invaluable for a more complete understanding of the properties and reactivity of this compound, with potential applications in materials science and chemical synthesis. Future work should focus on performing high-level DFT and ab initio calculations to determine the precise crystal structure, thermodynamic stability, and detailed decomposition mechanism of this compound.

References

- 1. This compound | AlCl3O9 | CID 161130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. webqc.org [webqc.org]

- 4. gauthmath.com [gauthmath.com]

- 5. brainly.com [brainly.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound nonahydrate | AlCl3H18O18 | CID 71586919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. scispace.com [scispace.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Use of Aluminum Chlorate as an Oxidizing Agent in Organic Synthesis

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the application of aluminum chlorate as an oxidizing agent in organic synthesis. While theoretically possible due to the oxidizing nature of the chlorate ion, its practical use in this context is not well-documented. Researchers, scientists, and drug development professionals should exercise extreme caution and consider more established and well-characterized oxidizing agents for their synthetic needs.

Introduction to this compound

This compound, with the chemical formula Al(ClO₃)₃, is a white crystalline solid.[1][2] It is known to be a strong oxidizing agent, a property that also contributes to its significant safety risks, including fire and explosion hazards.[1] Due to its high reactivity, handling, storage, and the use of appropriate personal protective equipment (PPE) are critical to ensure safety.[1]

Oxidizing Properties of Chlorates

The oxidizing potential of chlorate salts stems from the chlorine atom being in a high oxidation state (+5). In chemical reactions, the chlorate ion can be reduced, thereby oxidizing another species. This general principle underpins the use of other chlorate salts as oxidizing agents in various applications. However, the specific reactivity and substrate scope for this compound in organic synthesis have not been detailed in accessible literature.

Current Landscape and Lack of Data